molecular formula C14H19NO3 B556953 N-Boc-L-phenylalaninal CAS No. 72155-45-4

N-Boc-L-phenylalaninal

Cat. No. B556953
CAS RN: 72155-45-4
M. Wt: 249.3 g/mol
InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
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Description

N-Boc-L-phenylalaninal is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .


Synthesis Analysis

The synthesis of N-Boc-L-phenylalaninal involves procedures yielding (4S)-4-benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone and N-[(1,1-dimethylethoxy)carbonyl]-N-hydroxymethyl-L-phenylalaninal . A one-necked round-bottomed flask with a Teflon-coated magnetic stir bar is used in the process .


Molecular Structure Analysis

The molecular structure of N-Boc-L-phenylalaninal consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure also includes a phenyl group (C6H5) attached to a propanal group (CH2CH) with a tert-butoxycarbonylamino group (NHCO2C(CH3)3) and a formyl group (CHO) .


Physical And Chemical Properties Analysis

N-Boc-L-phenylalaninal has a density of 1.1±0.1 g/cm3, a boiling point of 367.0±35.0 °C at 760 mmHg, and a flash point of 175.8±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

  • Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled native chemical ligation at phenylalanine, demonstrating its potential in peptide synthesis and modifications (Crich & Banerjee, 2007).

  • Radioiodination for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized for potential use in peptide synthesis through radioiodination, indicating its application in labeling and tracking peptides (Wilbur et al., 1993).

  • Photoactivatable Analogue of Phenylalanine : The Boc-protected derivative of L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine was used to acylate nucleotides, showcasing its utility in studying protein synthesis and amino acid analogues (Baldini et al., 1988).

  • Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine was prepared from N-Boc-4-Iodophenylalanine, illustrating its use in the synthesis of modified amino acids (Hartman & Halczenko, 1991).

  • Synthesis of Phosphonophenylalanine Analogues : N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds were synthesized as phosphotyrosyl mimetics, suitable for peptide synthesis and signal transduction studies (Oishi et al., 2004).

  • Circular Dichroism Studies in Solution : The conformations of BOC-(Phe) oligomers in various solvents were investigated, suggesting applications in understanding peptide structures (Peggion et al., 1974).

  • Preparation of Phosphonodifluoromethyl)phenylalanine Derivatives : These derivatives were synthesized as non-hydrolyzable mimetics of O-phosphotyrosine, indicating their potential in studying phosphorylation-dependent processes (Wrobel & Dietrich, 1993).

Safety And Hazards

In case of eye or skin contact with N-Boc-L-phenylalaninal, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of ingestion or inhalation, clean the mouth with water, drink plenty of water afterwards, and get medical attention if symptoms occur .

properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426424
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-phenylalaninal

CAS RN

72155-45-4
Record name N-Boc-L-phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72155-45-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
X He - 2022 - theses.fr
… The use of N-Boc-L-Phenylalaninal led to the oxyhomologation products in a ratio of 80:20 in favor of the syn isomer. The use of N-Boc-N-Bn-L-phenylalaninal in the presence of H-MAC…
Number of citations: 0 www.theses.fr
MT Konieczny, PH Toma… - The Journal of Organic …, 1993 - ACS Publications
… A solution of N-Boc-L-phenylalaninal (2.50 g,10 mmol) in tetrahydrofuran (60 mL) was added, and stirring was continued for 5 min at -78 C. The reaction mixture was quenched with …
Number of citations: 15 pubs.acs.org
MT Konieczny, M Cushman - Tetrahedron letters, 1992 - Elsevier
A Novel Synthesis of Compounds Containing a Fused Pyrrole Ring from Cyclic Ketones and N-BOC-L-Phenylalaninal … The N-BOC-L-phenylalaninal … A solution of N-BOC-L-phenylalaninal(5 …
Number of citations: 10 www.sciencedirect.com
CK Jung, MJ Krische - Journal of the American Chemical Society, 2006 - ACS Publications
… , the optical purities of N-Boc-l-phenylalaninal 6a and the … The α-amino aldehyde N-Boc-l-phenylalaninal 6a was … 98% optical purity, N-Boc-l-phenylalaninal 6a was prepared via …
Number of citations: 93 pubs.acs.org
Y Park, M Sim, TS Chang, JS Ryu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… We chose a commercially available N-Boc-L-phenylalaninal and O-trimethylsilyl ketene … reactions of O-trimethylsilyl ketene acetal and N-Boc-L-phenylalaninal (Table 1). Several Lewis …
Number of citations: 6 pubs.rsc.org
D Gryko, J Chałko, J Jurczak - Chirality, 2003 - Wiley Online Library
… ranges from low to very high for N-Boc-L-phenylalaninal.… of titanium homoenolate 100 with N-Boc-L-phenylalaninal (47)(… the reaction by precomplexing the N-Boc-L-phenylalaninal (47) …
Number of citations: 108 onlinelibrary.wiley.com
A Dondoni, D Perrone - Tetrahedron letters, 1997 - Elsevier
… The protected 3-amino-2-hydroxy phenylbutanal 2a was prepared from N-Boc L-phenylalaninal by the stereoselective thiazole aldehyde synthesis 9 in 42% yield. Crude 2a was readily …
Number of citations: 17 www.sciencedirect.com
K Steert, I El-Sayed, P Van der Veken, A Krishtal… - Bioorganic & medicinal …, 2007 - Elsevier
… The synthesis of novel dipeptidyl α-fluorovinyl sulfones using a Horner–Wadsworth–Emmons approach on N-Boc-l-phenylalaninal is described. Inhibitory assays against a Leishmania …
Number of citations: 38 www.sciencedirect.com
WP Juma - 2019 - wiredspace.wits.ac.za
… The first part of the thesis describes the use of enantiopure aldehydes N-Boc-Lphenylalaninal and N-Boc-D-phenylalaninal to synthesize several Morita-Baylis-Hillman adducts in order …
Number of citations: 2 wiredspace.wits.ac.za
M Zimuwandeyi, F Kola, A Lemmerer, D Brady… - Tetrahedron, 2018 - Elsevier
… The Passerini reaction was conducted using N-Boc-L-phenylalaninal and a variety of achiral or chiral acids and isocyanides to prepare a library of 27 Passerini products. Reaction …
Number of citations: 8 www.sciencedirect.com

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